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Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin that

functions as a potent and specific inhibitor of histone acetyltransferases (HATs), primarily

targeting p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF).[1] Unlike

its parent compound, curcumin, which has low bioavailability, CTK7A's water solubility makes it

a more effective tool for in vitro and in vivo studies. This document provides detailed application

notes, protocols, and data on the use of CTK7A as a research tool to investigate the role of

histone acetylation in gene transcription, with a particular focus on its application in cancer

research.

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene

expression. The acetylation of lysine residues on histone tails, catalyzed by HATs, neutralizes

their positive charge, leading to a more open chromatin structure that is generally associated

with transcriptional activation. The dysregulation of HAT activity is implicated in various

diseases, including cancer. CTK7A, by inhibiting p300/CBP and PCAF, allows researchers to

probe the specific consequences of hypoacetylation on gene transcription and cellular

processes.
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CTK7A exerts its effects by directly inhibiting the enzymatic activity of p300/CBP and PCAF.

Kinetic analyses have shown that CTK7A acts as a non-competitive inhibitor with respect to

both acetyl-CoA and the histone substrate.[1] This inhibition of HAT activity prevents the

acetylation of histones and other protein substrates, leading to a more condensed chromatin

state and repression of gene transcription at specific loci. Furthermore, CTK7A has been

shown to inhibit the autoacetylation of p300, a process that is crucial for its full enzymatic

activity.[1]

Data Presentation
Enzyme Inhibition Profile of CTK7A
The following table summarizes the inhibitory activity of CTK7A against a panel of histone-

modifying enzymes, demonstrating its selectivity for p300/CBP and PCAF.

Enzyme Target Enzyme Type
Inhibitory Activity (at 100
µM CTK7A)

p300 Histone Acetyltransferase Strong Inhibition

CBP Histone Acetyltransferase Strong Inhibition

PCAF Histone Acetyltransferase Strong Inhibition

G9a Histone Methyltransferase No significant inhibition

CARM1 Histone Methyltransferase No significant inhibition

Tip60 Histone Acetyltransferase No significant inhibition

HDAC1 Histone Deacetylase No significant inhibition

SIRT2 Histone Deacetylase No significant inhibition

Data synthesized from patent information.[1]

In Vitro Efficacy of CTK7A in Oral Squamous Carcinoma
Cells (KB cells)
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Assay Effect Concentration

Cell Proliferation Assay

Inhibition of cell proliferation,

induction of senescence-like

growth arrest

Not Specified

Western Blot
Inhibition of histone H3

acetylation (K14)
Not Specified

Information derived from studies on oral squamous carcinoma cells.

Signaling Pathway Modulated by CTK7A in Oral
Cancer
In the context of oral squamous cell carcinoma (OSCC), CTK7A has been shown to counteract

the effects of a signaling pathway that leads to histone hyperacetylation and tumor growth. This

pathway is initiated by nitric oxide (NO) and involves the nuclear translocation of GAPDH,

leading to the activation of p300.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15581984?utm_src=pdf-body
https://www.benchchem.com/product/b15581984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Proposed Nitric Oxide (NO) Signaling Pathway Leading to p300 Activation in Oral Cancer.
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Caption: Proposed Nitric Oxide signaling pathway in oral cancer.
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Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT)
Inhibition Assay using the Filter Binding Method
This protocol is adapted for testing the inhibitory effect of CTK7A on the activity of p300.

Materials:

Recombinant human p300 (catalytic domain)

HeLa core histones

[³H]-Acetyl-CoA

CTK7A (dissolved in an appropriate solvent, e.g., DMSO)

HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

P81 phosphocellulose filter paper

Scintillation vials

Scintillation fluid

Sodium bicarbonate buffer (50 mM, pH 9.0)

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, 10 µg

of HeLa core histones, and the desired concentration of CTK7A (e.g., 10, 25, 50, 100 µM).

Include a vehicle control (DMSO).

Pre-incubate the mixture for 10 minutes at 30°C.

Enzyme Addition:
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Add 100 ng of recombinant p300 to each reaction tube.

Initiation of Reaction:

Start the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA.

Incubate the reaction mixture for 20 minutes at 30°C.

Stopping the Reaction and Filter Binding:

Spot 20 µL of each reaction mixture onto a P81 phosphocellulose filter paper.

Immediately immerse the filter papers in 50 mM sodium bicarbonate buffer (pH 9.0).

Washing:

Wash the filter papers three times with the sodium bicarbonate buffer for 5 minutes each

to remove unincorporated [³H]-Acetyl-CoA.

Perform a final wash with acetone and let the filters air dry.

Quantification:

Place each dried filter paper into a scintillation vial.

Add 5 mL of scintillation fluid to each vial.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of HAT inhibition for each CTK7A concentration relative to the

vehicle control.

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR
to Assess Histone H3 Acetylation
This protocol describes how to use CTK7A to investigate its effect on histone H3 acetylation at

a specific gene promoter in cultured cells.
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Materials:

Cultured cells (e.g., KB oral cancer cells)

CTK7A

Formaldehyde (37%)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Sonicator

Anti-acetyl-Histone H3 (e.g., anti-H3K14ac) antibody

Normal rabbit IgG (negative control)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

Primers for a target gene promoter and a control region for qPCR

SYBR Green qPCR master mix

Procedure:

Cell Treatment and Cross-linking:
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Treat cultured cells with the desired concentration of CTK7A or vehicle control for a

specified time (e.g., 24 hours).

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate

for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes.

Cell Lysis and Chromatin Shearing:

Harvest and wash the cells.

Lyse the cells to release the nuclei.

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin with an anti-acetyl-Histone H3 antibody or normal

rabbit IgG overnight at 4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washing:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of

NaCl.

DNA Purification:
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Treat with RNase A and Proteinase K.

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Quantitative PCR (qPCR):

Perform qPCR using primers specific for the promoter of a gene of interest and a control

genomic region.

Analyze the data to determine the relative enrichment of acetylated histone H3 at the

target promoter in CTK7A-treated versus control cells.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP)

experiment followed by quantitative PCR (qPCR) to study the effect of CTK7A on histone

acetylation.
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Figure 2: Experimental Workflow for ChIP-qPCR using CTK7A.
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Caption: A typical workflow for a ChIP-qPCR experiment.
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Conclusion
CTK7A is a valuable tool for researchers studying the role of histone acetylation in gene

transcription. Its specificity for p300/CBP and PCAF allows for targeted investigations into the

downstream effects of inhibiting these key HATs. The protocols and data presented here

provide a foundation for utilizing CTK7A in a variety of experimental settings to elucidate the

epigenetic regulation of gene expression in normal and diseased states. As with any chemical

probe, it is essential to include appropriate controls and to validate findings through multiple

experimental approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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